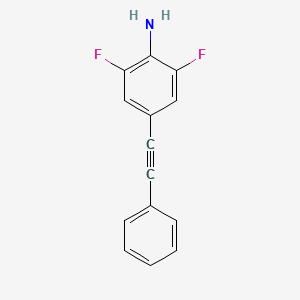

2,6-Difluoro-4-(2-phenylethynyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9F2N |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

2,6-difluoro-4-(2-phenylethynyl)aniline |

InChI |

InChI=1S/C14H9F2N/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9H,17H2 |

InChI Key |

PETMBWWTPCEEAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Aniline Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of aniline (B41778) derivatives, the presence of fluorine substituents on the aromatic ring significantly impacts the compound's reactivity and electronic characteristics. guidechem.comechemi.com

Fluorinated anilines, such as 2,6-difluoroaniline (B139000), exhibit modified basicity compared to their non-fluorinated parent, aniline. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen atom of the amino group, thereby reducing its basicity. guidechem.com This modulation of electronic properties is a key feature in the design of specialized reagents and intermediates.

The synthesis of fluorinated anilines often involves multi-step processes, including nucleophilic aromatic substitution or the reduction of corresponding nitroaromatics. researchgate.netgoogle.com For instance, the preparation of 2,6-difluoroaniline can be achieved from 1,2,3-trichlorobenzene (B84244) through a sequence of partial fluorine exchange and amination. google.com The strategic placement of two fluorine atoms ortho to the amino group in 2,6-difluoroaniline introduces steric hindrance that can influence its reactivity in subsequent transformations.

Significance of Phenylethynyl Moieties in Organic Synthesis

The phenylethynyl group is a cornerstone in organic synthesis, prized for its linear geometry and rich reactivity. chemimpex.com This moiety is a key component in the construction of extended π-conjugated systems, which are fundamental to the development of advanced materials with tailored electronic and optical properties, such as organic light-emitting diodes (OLEDs). chemimpex.com

The carbon-carbon triple bond of the phenylethynyl group serves as a versatile handle for a variety of chemical transformations. It readily participates in cycloaddition reactions, and its terminal alkyne variant is a crucial partner in powerful cross-coupling reactions like the Sonogashira coupling. libretexts.orgorganic-chemistry.org The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a widely employed method for the formation of carbon-carbon bonds and the synthesis of complex molecular frameworks. libretexts.orgnih.govyoutube.com

Furthermore, the phenylethynyl moiety can be found in a range of biologically active molecules and serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The reactivity of phenylethynyl anilines, for example, has been explored in the synthesis of various heterocyclic compounds. biosynth.comresearchgate.netresearchgate.net

Emergence of Difluoro Phenylethynyl Anilines in Chemical Research

Precursor Synthesis Strategies for Fluorinated Anilines

The synthesis of fluorinated anilines is a critical area of organic chemistry, driven by the unique properties that fluorine atoms impart to molecules. Several robust methods have been developed for their preparation.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen (C-N) bonds. uwindsor.ca This methodology is instrumental in the synthesis of fluorinated anilines from fluoroalkylamines and aryl halides. nih.govnih.gov The reaction typically involves a palladium precursor, a suitable ligand, and a base to facilitate the coupling. uwindsor.ca

A significant challenge in the synthesis of fluoroalkylanilines is their instability under the harsh conditions (high temperatures and strong bases) often required for C-N coupling reactions. nih.govnih.gov To overcome this, researchers have developed milder reaction conditions. One successful approach involves using a weaker base, such as potassium phenoxide (KOPh), in conjunction with a catalyst system derived from [Pd(allyl)Cl]2 and a commercially available biarylphosphine ligand like AdBippyPhos. nih.govnih.gov This system allows the reaction to proceed in high yield with low catalyst loadings and demonstrates tolerance for a variety of functional groups that would otherwise react with the strong bases typically employed in these couplings. nih.gov Mechanistic studies indicate that with the electron-withdrawing fluoroalkyl group on the amine, the rate-limiting step of the catalytic cycle is the final reductive elimination that forms the C-N bond. nih.govnih.gov

Table 1: Components of a Modified Buchwald-Hartwig Amination for Fluoroalkylanilines

| Component | Role | Example |

|---|---|---|

| Palladium Precursor | Active catalyst source | [Pd(allyl)Cl]2 |

| Ligand | Stabilizes catalyst, promotes reaction | AdBippyPhos |

| Base | Deprotonates amine | KOPh (Potassium Phenoxide) |

In recent years, photoinduced methods have emerged as sustainable and mild alternatives for the fluoroalkylation of organic molecules. nih.gov These methods often operate at ambient temperature without the need for transition-metal catalysts. dntb.gov.ua One strategy involves the formation of an electron donor-acceptor (EDA) complex between an aniline and a fluoroalkylating agent, such as ethyl difluoroiodoacetate. nih.govacs.org Upon irradiation with visible light, this complex can initiate a single-electron transfer (SET) process, leading to the generation of a fluorinated radical that reacts with the aniline. acs.org

Another approach utilizes an organophotocatalyst, like Eosin Y, which, when photoirradiated, can catalyze the formation of the difluoroalkylated aniline through an oxidative quenching cycle. acs.org Visible-light-induced, iridium-catalyzed reactions have also been reported for the highly regioselective para-difluoroalkylation of aniline derivatives under mild conditions. acs.org These light-promoted methods are noted for their operational simplicity and broad substrate scope. dntb.gov.uaresearchgate.net

The direct synthesis of the specific precursor 2,6-difluoroaniline is crucial. While it is commercially available, its preparation from inexpensive starting materials is of significant industrial interest. google.comsigmaaldrich.comthermofisher.com One patented process begins with 1-chloro-3,5-difluorobenzene. google.com This starting material undergoes dichlorination and subsequent nitration. The resulting trichlorodifluoronitrobenzene intermediate is then reduced, yielding a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline, which can be separated by fractional distillation. google.comresearchgate.net

Another route starts from the more readily available 1,2,3-trichlorobenzene (B84244). google.comgoogle.com This process involves:

Partial Fluorine Exchange: Reacting 1,2,3-trichlorobenzene with a fluoride (B91410) source like potassium fluoride (KF) to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.com

Selective Reduction: Using a palladium catalyst and a hydrogen source to selectively remove the chlorine atom from the unwanted 2,3-difluorochlorobenzene isomer, converting it into the valuable byproduct ortho-difluorobenzene. google.comgoogle.com

Amination: The remaining 2,6-difluorochlorobenzene is then aminated to produce the final 2,6-difluoroaniline product. google.com

Once 2,6-difluoroaniline is obtained, it must be halogenated at the 4-position to serve as a substrate for the subsequent alkynylation. The synthesis of 4-bromo-2,6-difluoroaniline is a known procedure, providing the key intermediate for the final coupling step. nih.gov

Integration of the Phenylethynyl Moiety

With a suitable 4-halo-2,6-difluoroaniline precursor in hand, the final step is the introduction of the phenylethynyl group. This is most commonly achieved through palladium and copper-catalyzed cross-coupling reactions.

The Sonogashira cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org To synthesize this compound, 4-bromo-2,6-difluoroaniline would be reacted with phenylacetylene. nih.gov

The reaction is typically catalyzed by a dual system consisting of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534). libretexts.orgyoutube.com The catalytic cycle is understood to involve two interconnected cycles:

Palladium Cycle: The palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-bromo-2,6-difluoroaniline).

Copper Cycle: The copper(I) salt reacts with the terminal alkyne (phenylacetylene) and the amine base to form a copper acetylide species. youtube.com

A transmetalation step then occurs where the alkynyl group is transferred from copper to the palladium complex. The cycle concludes with reductive elimination from the palladium complex to yield the final product, this compound, and regenerate the palladium(0) catalyst. libretexts.org While classic conditions often require an inert atmosphere, newer protocols have been developed to simplify the procedure. organic-chemistry.org

Table 2: Typical Reagents for Sonogashira Coupling

| Reagent Type | Example | Function |

|---|---|---|

| Aryl Halide | 4-Bromo-2,6-difluoroaniline | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine | Deprotonates alkyne, neutralizes HX |

While the Sonogashira reaction often relies on a copper co-catalyst, methods where copper is the primary catalyst for alkynylation have also been developed. These strategies can offer alternative pathways, sometimes avoiding the need for pre-halogenated substrates through direct C-H activation. nih.gov

For instance, copper-mediated oxidative C-H alkynylation has been demonstrated on benzhydrazides using terminal alkynes. nih.gov This type of reaction involves a directing group to facilitate a copper-promoted C-H cleavage, followed by coupling with the alkyne. While not directly demonstrated on 2,6-difluoroaniline, the principle of copper-catalyzed C-H alkynylation presents a potential future direction for a more atom-economical synthesis. Additionally, enantioselective copper-catalyzed alkynylations have been reported for other heterocyclic systems like quinolones, showcasing the versatility of copper catalysis in forming C-alkynyl bonds. nih.gov Photoinduced, copper-catalyzed three-component reactions involving an alkene, alkyne, and haloalkane also highlight the expanding utility of copper in complex bond formations. researchgate.net

Palladium-Catalyzed Alkynylation Strategies

The Sonogashira cross-coupling reaction stands out as a pivotal and widely utilized method for forming the crucial C(sp2)-C(sp) bond in the synthesis of this compound and related structures. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govnih.gov

Recent advancements have focused on developing more efficient and milder reaction conditions. For instance, copper-free Sonogashira reactions have been developed to circumvent issues associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts. nih.gov The use of air-stable palladium precatalysts, like [DTBNpP]Pd(crotyl)Cl, in combination with a suitable base and solvent, allows for room-temperature couplings of aryl bromides with alkynes, demonstrating excellent functional group tolerance. nih.gov

The choice of catalyst and reaction conditions is critical. Palladium catalysts such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are commonly employed, often in conjunction with a copper salt. nih.govnih.gov The development of heterogeneous catalysts like Pd/C offers economic advantages and is attractive for larger-scale syntheses. nih.gov Furthermore, palladium-catalyzed alkynylation has been successfully applied to various heterocyclic systems, showcasing the versatility of this method. scilit.com For instance, the alkynylation of polyfluoroalkyl ketones and N-fused heterocycles has been achieved using palladium catalysis. scilit.comrsc.org

The reaction scope extends to various substituted phenylacetylenes and aniline derivatives. For example, the Sonogashira reaction of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with phenylacetylene derivatives yields 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine, highlighting the regioselective displacement of bromine atoms. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Alkynylation Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| 2,4,6-Tribromo-3,5-difluoropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine | arkat-usa.org |

| 6-Bromoquinolines | Phenylacetylene | Pd(OAc)₂, PPh₃ | 2-Aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines | researchgate.net |

| 2,3-Dichloroquinoxaline | Phenylacetylene | Pd/C, K₂CO₃ | 1-Aryl-4-(2-phenylethynyl) rsc.orgrsc.orgjlu.edu.cntriazolo[4,3-a]quinoxalines | nih.gov |

| Aryl Bromides | Fluoroalkylamines | [Pd(allyl)Cl]₂, AdBippyPhos, KOPh | Fluorinated Anilines | nih.gov |

Cascade and Domino Reaction Sequences

Cascade and domino reactions offer an efficient approach to constructing complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving atom economy.

Annulative Formylation of o-Alkynylanilines

A notable cascade reaction is the copper(II)-catalyzed annulative formylation of o-alkynylanilines with dimethylformamide (DMF) to produce 3-formyl indoles. rsc.orgresearchgate.net This one-pot process involves a 5-endo-dig cyclization followed by formylation. rsc.org The reaction is typically carried out in the presence of an oxygen source at elevated temperatures. rsc.orgresearchgate.net A proposed mechanism suggests that Cu(II) and oxygen activate DMF to generate an iminium ion. rsc.org Simultaneously, the alkyne is activated by Cu(II), leading to intramolecular cyclization and the formation of a vinyl Cu(II) intermediate. rsc.org This method exhibits a broad substrate scope, tolerating various functional groups on the aniline and alkyne moieties. rsc.org

Intramolecular Hydroamination Reactions of 2-Alkynylanilines

Intramolecular hydroamination of 2-alkynylanilines provides a direct route to indole (B1671886) derivatives. This reaction can be catalyzed by various transition metals. For instance, commercially available [Ir(COD)Cl]₂ has been shown to be an effective precatalyst for the intramolecular hydroamination of unactivated alkenes with secondary amines, without the need for additional ligands. nih.gov Lanthanide-organic complexes are also effective precatalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols, which proceeds via a turnover-limiting insertion of the C-C triple bond into the Ln-O bond. nih.gov

Visible-Light-Induced Radical Cascade Cyclizations

Visible-light-induced radical cascade cyclizations have emerged as a powerful and sustainable synthetic tool. These reactions often proceed under mild, metal-free conditions. rsc.orgresearchgate.net For example, the tandem oxidative cyclization of 2-alkynylanilines with disulfides or diselenides can be initiated by visible light to afford 3-sulfenyl- and 3-selenylindoles in good yields at room temperature. rsc.org Another example is the silver/K₂S₂O₈-mediated radical cascade cyclization of alkyne-tethered cyclohexadienones, which proceeds under visible light irradiation to form functionalized dihydrochromenones and tetrahydrobenzofuranones. nih.govnih.gov These reactions are believed to proceed through radical intermediates, as evidenced by trapping experiments. nih.gov

Syntheses of Specific Functionalized Analogues and Derivatives

The synthesis of specific functionalized analogues of this compound often involves multi-step sequences, with the Sonogashira coupling being a key transformation.

For instance, a two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk The first step is a Sonogashira cross-coupling with a terminal alkyne, followed by the conversion of the cyano group to an amidoxime. soton.ac.uk This method is compatible with a variety of functional groups. soton.ac.uk

The synthesis of novel liquid crystalline quinolines has also been reported, where 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines were obtained via a Sonogashira coupling of 6-bromoquinolines with phenylacetylene. researchgate.net The liquid crystal properties of these compounds were found to be dependent on their molecular length. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be indispensable for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the two aromatic rings and the amine group.

Aniline Ring Protons: The protons on the difluorinated aniline ring are expected to appear as a single signal due to the symmetrical substitution pattern. This signal would likely be a triplet due to coupling with the two adjacent fluorine atoms. Based on data for 2,6-difluoroaniline, which shows signals between δ 6.5 and 6.8 ppm, the protons on this ring in the target molecule would likely resonate in a similar region, though the phenylethynyl substituent would cause a downfield shift. chemicalbook.com

Pendant Phenyl Ring Protons: The five protons of the terminal phenyl group would exhibit characteristic signals in the aromatic region (typically δ 7.0–7.6 ppm). These would likely appear as a complex multiplet. For comparison, the phenyl protons in 2-(phenylethynyl)aniline are observed as a multiplet between δ 7.19 and 7.67 ppm. rsc.org

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In 2,6-difluoroaniline, this signal appears around δ 3.73 ppm. chemicalbook.com A similar resonance is expected for the target compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl (B1212043) linker are a key feature. In related structures like 2-(phenylethynyl)aniline, these carbons resonate around δ 85 and δ 95 ppm. rsc.org Similar shifts would be anticipated for this compound.

Aniline Ring Carbons: The difluoroaniline ring would show four distinct carbon signals. The carbon atom bonded to the amino group (C1) and the carbon bonded to the ethynyl group (C4) would have unique chemical shifts. The two carbons bearing fluorine atoms (C2, C6) would be equivalent, as would the two remaining aromatic carbons (C3, C5). The C-F coupling would be a prominent feature, with the signals for C2/C6 appearing as a doublet with a large coupling constant.

Pendant Phenyl Ring Carbons: The terminal phenyl ring would display four signals: one for the ipso-carbon attached to the alkyne, two for the ortho and meta carbons, and one for the para carbon. These typically appear in the δ 120–140 ppm range. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electronic effects of both the amino group and the phenylethynyl substituent. Studies on various fluoroanilines show a wide range of chemical shifts, making precise prediction difficult without experimental data, but the technique would be crucial for confirming the presence and electronic environment of the fluorine atoms. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

N-H Vibrations: The primary amine group would give rise to two characteristic N-H stretching bands in the IR spectrum, typically in the region of 3300–3500 cm⁻¹. For 2,6-difluoroaniline, these bands are observed, and similar absorptions are expected for the title compound. nih.gov

C≡C Stretch: The carbon-carbon triple bond of the alkyne group would exhibit a characteristic stretching vibration. This is typically a weak to medium band in the IR spectrum, appearing around 2100–2260 cm⁻¹. In 2-(phenylethynyl)aniline, this stretch is observed at 2206 cm⁻¹. rsc.org Due to the symmetry of the disubstituted alkyne, this band might be weak in the IR spectrum but strong in the Raman spectrum.

C-F Vibrations: Strong absorptions corresponding to C-F stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹.

Aromatic Vibrations: C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be found in the 1450–1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes two phenyl rings, an alkyne linker, and an aniline donor group, is expected to result in significant absorption in the UV and possibly the visible region. The spectrum would likely show multiple absorption bands corresponding to π→π* transitions. The presence of the electron-donating amino group and the extensive conjugation would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual chromophores. For instance, 2-(2-phenylethynyl)aniline exhibits notable UV-Vis absorbance. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₄H₉F₂N) would be expected to show a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (229.07 g/mol ).

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals. The fragmentation of the parent molecule could provide evidence for the different structural units. The mass spectra of related compounds like 2,6-difluoroaniline nist.gov and 2-(phenylethynyl)aniline nih.gov show distinct fragmentation patterns that could be used as a basis for interpreting the spectrum of the target compound.

X-ray Diffraction Studies for Solid-State Molecular Conformation

X-ray diffraction is a paramount analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecule's conformation in the solid state. Such information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice and influence the material's bulk properties.

For the compound This compound , a single-crystal X-ray diffraction study would be instrumental in elucidating its precise solid-state architecture. The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure.

A comprehensive search of scientific literature and crystallographic databases did not yield specific, publicly available X-ray diffraction data for This compound . Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific molecule cannot be presented.

However, based on the analysis of structurally related molecules, a hypothetical X-ray diffraction study on This compound would be expected to provide key insights into:

Molecular Planarity: The degree of planarity or twisting between the difluorinated aniline ring and the phenylethynyl moiety. The dihedral angle between these two aromatic systems is a crucial conformational parameter.

Intramolecular and Intermolecular Interactions: The presence and geometry of any intramolecular hydrogen bonds, for instance, between the amine protons and the fluorine atoms. Furthermore, it would reveal intermolecular hydrogen bonding networks involving the amine group and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Conformational Polymorphism: X-ray diffraction can identify if the compound crystallizes in different forms (polymorphs), each with a unique crystal packing and potentially different physicochemical properties.

The anticipated data from such a study would be tabulated as follows, providing a standardized format for crystallographic information.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (Molecules per unit cell) | Not Available |

| Calculated Density (g/cm³) | Not Available |

| R-factor (%) | Not Available |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-F (average) | Not Available |

| C-N | Not Available |

| C≡C | Not Available |

| C-C (aromatic, average) | Not Available |

| F-C-C Angle (average) | Not Available |

| C-N-H Angle (average) | Not Available |

| C-C≡C Angle | Not Available |

Without experimental data, any discussion of the specific solid-state conformation of This compound remains speculative. A definitive analysis is contingent on future crystallographic studies of this compound.

Computational and Theoretical Investigations of 2,6 Difluoro 4 2 Phenylethynyl Aniline

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For a compound like 2,6-Difluoro-4-(2-phenylethynyl)aniline, DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape and steric profile.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity, electronic transitions, and its ability to act as an electron donor or acceptor.

Homo-LUMO Energy Gap Studies

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. Analysis of related aniline (B41778) derivatives often involves the calculation of this gap to understand their electronic behavior. researchgate.net Unfortunately, no specific studies reporting the HOMO-LUMO energy gap for this compound are currently available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It goes beyond the delocalized molecular orbitals to describe localized bonds and lone pairs, offering insights into hybridization, bond strengths, and intramolecular interactions such as hyperconjugation. nih.govsphinxsai.com This method can quantify the delocalization of electron density from donor (Lewis base) to acceptor (Lewis acid) orbitals, which is crucial for understanding the stability and electronic communication within the molecule. For this compound, NBO analysis would be particularly useful for examining the influence of the fluorine and phenylethynyl substituents on the aniline ring's electronic structure. Despite its utility, published NBO analysis data for this specific compound could not be located.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, attractive to electrophiles, while blue areas represent positive potential, attractive to nucleophiles. For this compound, an MEP surface would highlight the electron-rich regions, likely around the amino group and the triple bond, and the electron-deficient areas, potentially influenced by the electronegative fluorine atoms. This visual representation is invaluable for understanding intermolecular interactions. Regrettably, no MEP surface analysis for this compound has been published in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. By predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, TD-DFT can explain the color and photochemical properties of a compound. For this compound, TD-DFT would be essential for predicting its UV-Vis spectrum and understanding the nature of its electronic transitions. As with the other computational methods, there is no available literature containing TD-DFT calculations for this molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of medicinal chemistry and drug design, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. Molecular docking predicts the preferred orientation of a molecule (a ligand) when bound to a specific protein target. uomisan.edu.iq This helps in understanding the binding mode and affinity of potential drug candidates. Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. Given the structural motifs present in this compound, it could be a candidate for such studies against various biological targets. However, there are currently no published molecular docking or dynamics simulation studies involving this specific compound.

Investigation of Hyperconjugation Interactions

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the hyperconjugation interactions of this compound. Consequently, detailed research findings and data tables, such as those derived from Natural Bond Orbital (NBO) analysis providing stabilization energies (E(2)), for this particular compound are not available in the public domain.

While computational studies on related molecules, such as other substituted anilines and fluorinated aromatic compounds, have been conducted, the specific hyperconjugative effects within the precise molecular structure of this compound have not been reported. These effects would primarily involve the interactions between the lone pair electrons of the nitrogen and fluorine atoms, the π-electrons of the aromatic rings and the ethynyl (B1212043) bridge, and the various σ-bonds within the molecule.

Typically, an NBO analysis would quantify these interactions, providing valuable insights into the electronic delocalization and stability of the molecule. For instance, the interaction between the nitrogen lone pair (n) and the antibonding π* orbitals of the phenyl ring (n -> π*) would be a key indicator of the electron-donating strength of the aniline nitrogen. Similarly, interactions involving the C-F bonds would shed light on the role of the fluorine substituents in the electronic structure.

Structure Activity Relationships and Design of Functionalized Derivatives

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The incorporation of fluorine atoms into an aromatic ring, such as in the aniline (B41778) scaffold, profoundly alters its electronic and steric properties. numberanalytics.com This, in turn, influences the molecule's reactivity and interactions.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) on the aniline ring. nih.govnih.gov This effect decreases the electron density of the aromatic ring, making the arylamine less basic than aniline itself. chemistrysteps.com The presence of two fluorine atoms in 2,6-difluoro-4-(2-phenylethynyl)aniline significantly amplifies this electron withdrawal. numberanalytics.com

This withdrawal of electron density has several consequences:

Reduced Basicity : The lone pair of electrons on the nitrogen atom is less available for protonation, rendering the aniline derivative less basic. chemistrysteps.com

Increased Stability : Fluorinated aromatic compounds tend to be more resistant to oxidative degradation compared to their non-fluorinated counterparts. numberanalytics.comnih.gov

Despite its strong electronegativity, fluorine can also act as a π-donor through its lone pairs. csbsju.edu This dual nature of fluorine, being a σ-acceptor and a π-donor, creates a complex electronic environment on the aromatic ring. echemi.comcsbsju.edu

The position of fluorine atoms on the aniline ring has a significant impact on the molecule's electronic energy levels. The presence of fluorine atoms can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to an increase in the HOMO-LUMO gap. numberanalytics.com This generally results in decreased reactivity towards electron-rich species. numberanalytics.com

In the case of this compound, the two fluorine atoms are positioned ortho to the amino group. This specific arrangement has several implications:

Steric Hindrance : The ortho-fluorine atoms can sterically hinder the amino group, potentially affecting its ability to participate in reactions or form hydrogen bonds.

Intramolecular Hydrogen Bonding : There is a possibility of intramolecular hydrogen bonding between the N-H of the amino group and the ortho-fluorine atoms. This has been observed in other ortho-fluoroanilines and can influence the conformation and reactivity of the molecule. researchgate.net

Modulation of Electronic Effects : The proximity of the fluorine atoms to the amino group can enhance their influence on the electronic properties of the nitrogen atom.

Studies on related fluorinated anilines have shown that ortho-fluoro substitution can increase the ability of the adjacent amine to form strong intermolecular hydrogen bonds. researchgate.net Theoretical calculations on 2,6-difluoro-4-nitroaniline, a structurally related compound, have shown that the molecule has a planar configuration. researchgate.net

Influence of the Phenylethynyl Moiety on Molecular Architecture and Conjugation

The key contributions of the phenylethynyl group include:

Extended π-Conjugation : The triple bond of the ethynyl (B1212043) group and the phenyl ring extend the delocalized π-electron system of the difluoroaniline core. This extended conjugation can lead to interesting photophysical properties, such as altered absorption and emission spectra.

Modulation of Electronic Properties : The phenylethynyl group can act as either an electron-donating or electron-withdrawing group depending on the substituents on its own phenyl ring. In the unsubstituted form, it generally has a weak electron-withdrawing effect.

The combination of the electron-withdrawing difluoroaniline core and the extended π-system of the phenylethynyl group can result in a molecule with a significant intramolecular charge transfer character.

Strategic Derivatization for Modulating Physicochemical Characteristics

The physicochemical properties of this compound, such as solubility and lipophilicity, can be fine-tuned through strategic derivatization. This is a common strategy in drug discovery and materials science to optimize the performance of a lead compound.

One common approach to modify solubility is through the introduction of polar functional groups. For example, in the synthesis of 6-arylaminoflavones, aliphatic amine chains were introduced with the aim of improving the solubility of the final compounds. mdpi.com While this particular attempt was unsuccessful in yielding the desired product, the principle remains a valid strategy. mdpi.com

Another approach is to modify the substituents on the phenylethynyl ring. The introduction of polar groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups would be expected to increase the aqueous solubility of the molecule. Conversely, introducing non-polar alkyl or aryl groups could enhance its solubility in organic solvents.

The fluorine atoms themselves contribute to the lipophilicity of the molecule. Fluorination is a well-known strategy to increase the metabolic stability of drug candidates by blocking potential sites of oxidation. nih.gov

Substituent Effects on Reaction Scope and Efficiency

The electronic and steric nature of substituents on the aniline ring and the phenylethynyl moiety can significantly impact the scope and efficiency of reactions used to synthesize derivatives.

In the context of cross-coupling reactions, which are commonly used to form C-N and C-C bonds, the electronic properties of the aniline precursor are critical. For instance, in Buchwald-Hartwig amination reactions to form 6-arylaminoflavones, anilines with electron-donating groups generally gave better yields, while those with strongly electron-withdrawing groups like nitro or cyano resulted in no reaction. mdpi.com Anilines with fluorine substituents, which are moderately electron-withdrawing, provided moderate yields. mdpi.com

The position of substituents also plays a role. In a study on the synthesis of 6-arylaminoflavones, a 4-fluoroaniline (B128567) derivative was compared to a 2-fluoroaniline (B146934) derivative, and the different positions of the fluorine atom impacted the biological activity of the final products. mdpi.com

For reactions involving the phenylethynyl group, such as further Sonogashira couplings or cycloadditions, the electronic nature of the substituents on its phenyl ring would also be expected to influence reactivity. Electron-withdrawing groups would make the alkyne more electrophilic, while electron-donating groups would make it more nucleophilic.

A study on the silver-catalyzed annulation of 2H-azirines with ylides demonstrated that a wide range of both electron-donating and electron-withdrawing substituents on the aryl rings of the reactants were well-tolerated, leading to good yields of the desired products. acs.org This highlights that with the right catalytic system, the electronic effects of substituents can be overcome.

Design Principles for Advanced Fluorinated Aniline Scaffolds

The design of advanced functional molecules based on fluorinated aniline scaffolds like this compound is guided by a number of key principles. The high reactivity of arylamines towards electrophilic aromatic substitution often necessitates the use of a protecting group on the amine, such as an acetyl group, to control the reaction and prevent over-substitution. libretexts.org This protecting group can be removed later in the synthetic sequence. libretexts.org

The amino group of an aniline can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of functional groups. libretexts.org This greatly expands the synthetic possibilities for creating diverse derivatives.

The inherent properties of the fluorinated aniline core can be leveraged for specific applications. For example, the electron-withdrawing nature of the fluorine atoms can be used to tune the electronic properties of the molecule for applications in materials science, such as organic electronics. nih.gov The increased metabolic stability conferred by fluorine is a key consideration in medicinal chemistry. nih.gov

In the design of biologically active compounds, structure-activity relationship (SAR) studies are crucial. These studies systematically vary the substituents on the scaffold and assess the impact on biological activity. For example, in a series of theophylline-1,2,4-triazole derivatives, the nature and position of substituents on an N-phenylacetamide moiety were found to be critical for their antimicrobial activity. frontiersin.org

The development of novel catalytic methods is also a key driver in the design of advanced scaffolds. For example, palladium-catalyzed meta-C-H olefination of aniline derivatives has been developed, allowing for functionalization at a position that is not typically reactive. rsc.org

By combining these principles—the use of protecting groups, the conversion to versatile intermediates, the leveraging of inherent properties, systematic SAR studies, and the application of modern catalytic methods—it is possible to design and synthesize a wide range of advanced functional molecules based on the this compound scaffold.

Applications of 2,6 Difluoro 4 2 Phenylethynyl Aniline in Advanced Materials Science

Development of Organic Electronic Materials

The distinct electronic characteristics of the 2,6-Difluoro-4-(2-phenylethynyl)aniline structure are highly relevant for the creation of new organic electronic materials. The fluorinated aniline (B41778) component can be leveraged for its hole-transporting capabilities, while the phenylethynyl group offers a way to extend π-conjugation, influencing the material's energy levels and charge transport properties.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells and Light-Emitting Diodes

In perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material (HTM) is a critical component that ensures efficient extraction and transport of positive charge carriers (holes). nih.govnih.govresearchgate.net The design of novel HTMs is a major focus of research aimed at boosting device efficiency and stability. nih.govrsc.org

Molecules incorporating fluorinated aniline units are being explored as effective HTMs. nih.gov The fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which is advantageous for achieving a better energy level alignment with the valence band of perovskite absorbers (−5.4 to −6.1 eV). This alignment facilitates efficient hole extraction from the perovskite to the HTM, a prerequisite for high power conversion efficiency (PCE) in PSCs. researchgate.net Furthermore, a deeper HOMO level in the HTM can lead to a higher open-circuit voltage (Voc), a key parameter in solar cell performance.

While specific data for this compound as a standalone HTM is not broadly published, its structural motifs are found in successful HTM designs. For instance, the aniline unit is a well-established building block for materials with excellent hole-transporting capabilities. The phenylethynyl group provides a rigid, conjugated linker that can be used to construct larger, more complex HTM architectures. The combination of these features in this compound makes it a viable candidate for incorporation into more sophisticated HTM designs, potentially offering a balance of high hole mobility, good film-forming properties, and optimal energy level alignment for next-generation perovskite devices.

| HTM Feature | Influence on Device Performance | Relevance of this compound Structure |

|---|---|---|

| Fluorinated Aniline Core | Lowers HOMO energy level, potentially increasing open-circuit voltage (Voc). | The difluoroaniline moiety is the primary structural component. |

| Aniline Moiety | Provides inherent hole-transporting capability. | Forms the backbone of the molecule. |

| Phenylethynyl Group | Offers extended π-conjugation and structural rigidity for building complex HTMs. | Serves as a key functional group for molecular engineering. |

Phenylethynylanthronitriles as Electrochemiluminescent Materials

Electrochemiluminescence (ECL) is a process where light is generated from high-energy electron-transfer reactions between electrochemically generated species. Materials exhibiting strong ECL are valuable for applications in sensors and displays. Research has focused on donor-acceptor molecules where a phenylethynyl bridge connects an electron-donating group to an electron-accepting group. washington.edu

A class of molecules known as phenylethynylanthronitriles, which feature an anthronitrile acceptor unit, has been synthesized and studied for their ECL properties. washington.edu In these systems, the anthronitrile moiety acts as a good electron acceptor and a fluorophore. washington.edu When connected to an electron-donating group through a phenylethynyl linker, the molecule's HOMO-LUMO gap can be tuned, shifting its absorption and emission into the visible range. washington.edu

The aniline group in this compound can act as an electron donor. If this molecule were used as a building block to synthesize a larger structure—for example, by coupling it to a 9-haloanthracene derivative—the resulting compound would be a donor-phenylethynyl-acceptor type molecule. The electron-donating strength of the aniline moiety, modulated by the electron-withdrawing fluorine atoms, combined with the accepting nature of an anthracene-based unit, could produce a material with significant ECL activity. The properties of such a material would depend on the localization of the HOMO on the donor (aniline) part and the LUMO on the acceptor (anthracene) part, a key feature for efficient charge-transfer and light emission. washington.edu The well-known ECL emitter 9,10-Bis(phenylethynyl)anthracene (BPEA) and its derivatives are benchmarks in this field, known for their high fluorescence quantum yields. rsc.orgnih.govwikipedia.orgomlc.org

Synthesis of Polymeric Systems

The bifunctional nature of this compound, with a reactive amine group and a thermally cross-linkable phenylethynyl group, makes it a valuable monomer or end-capping agent for producing high-performance polymers.

Polyimides Functionalized with Phenylethynyl Aniline End-Capping Agents

High-performance polyimides are sought after in the aerospace and electronics industries for their exceptional thermal stability and mechanical strength. nih.gov However, their rigid structures often lead to poor processability. One successful strategy to overcome this is to create lower molecular weight polyimide oligomers that are "end-capped" with reactive groups. kpi.uanih.gov These oligomers can be processed at lower temperatures and then heated to trigger a curing reaction, where the end-caps react to form a highly cross-linked, thermally stable network. researchgate.netmdpi.com

Phenylethynyl groups are excellent choices for these reactive end-caps. nih.gov Polyimide oligomers terminated with phenylethynyl groups can be thermally cured at temperatures above 350°C, forming a robust network without releasing volatile byproducts. kpi.uamdpi.com Aniline derivatives containing a phenylethynyl group, such as 3-(phenylethynyl)aniline, have been used to introduce these reactive ends onto a polyimide chain. kpi.ua

This compound is structurally suited for this role. The aniline's amine group can react with a dianhydride during polymerization, incorporating the molecule at the end of a polyimide chain. Upon heating, the terminal phenylethynyl groups would undergo a crosslinking reaction. researchgate.net The presence of fluorine atoms is also expected to enhance the thermal stability and potentially improve the solubility and processing characteristics of the resulting polyimide resin.

| Component | Function in Polyimide Synthesis | Resulting Property |

|---|---|---|

| Phenylethynyl Group | Thermally activated cross-linking agent (end-cap). | High glass transition temperature (Tg) and thermal stability in the cured polymer. kpi.ua |

| Aniline Amine Group | Reacts with dianhydrides to terminate the polyimide chain. | Covalently incorporates the end-cap into the oligomer backbone. |

| Difluoro Substitution | Modifies electronic properties and intermolecular forces. | Potentially enhanced solubility and thermo-oxidative stability. |

Fluorine-Substituted Polyanilines for Enhanced Material Properties

Polyaniline is one of the most studied conducting polymers, but its application is often limited by poor solubility and thermal stability. researchgate.net The incorporation of fluorine atoms into the polymer backbone is a proven method to enhance these properties. researchgate.netmetu.edu.tr The chemical copolymerization of aniline with fluorinated aniline monomers, such as 3-fluoroaniline, yields copolymers with increased solubility in organic solvents, greater thermal stability, and improved processability compared to the parent polyaniline. researchgate.net

The C-F bond is stronger than the C-H bond, which contributes to the higher thermal stability of fluorinated polymers. researchgate.net The presence of the fluorine substituent can also alter the polymer's morphology and electronic characteristics, although it may sometimes lead to a decrease in electrical conductivity depending on the concentration and position of the fluorine atom. researchgate.net

This compound could serve as a functional monomer in the synthesis of new polyaniline derivatives. Its polymerization or copolymerization with aniline could lead to a polymer with a unique combination of properties. The difluoro-substitution would be expected to enhance solubility and thermal stability. researchgate.netnih.gov Simultaneously, the pendant phenylethynyl groups along the polymer chain could offer sites for further chemical modification or thermal cross-linking, potentially creating a highly stable, conductive polymer network after doping.

Spin-Crossover (SCO) Compounds with Phenylethynyl Aniline Ligands

Spin-crossover (SCO) compounds are molecular materials that can switch between two different electronic spin states (a low-spin and a high-spin state) in response to external stimuli like temperature, light, or pressure. rsc.org This switching behavior makes them promising for applications in molecular-scale memory and sensing devices. rsc.orgnih.gov The SCO phenomenon is most common in six-coordinate iron(II) complexes where the ligand field strength is finely tuned. acs.org

The design of the organic ligands that coordinate to the metal center is crucial for achieving SCO behavior. Ligands based on nitrogen-containing aromatic rings are frequently used. rsc.org While aniline itself is not a typical ligand for forming stable, six-coordinate SCO complexes, amine-functionalized molecules can serve as powerful building blocks. nih.gov For instance, amine groups can be used as reactive handles to covalently attach the SCO-active core to other molecules or surfaces. nih.gov

In this context, this compound is not a standalone ligand for inducing spin-crossover. However, its functional groups could be used to synthesize more complex ligands. The aniline amine group could be chemically transformed—for example, into an imine or an azo group—to become part of a larger, multidentate ligand system designed to coordinate with an iron(II) center. nih.gov The phenylethynyl substituent, with its rich electronic structure, could then influence the ligand field strength, potentially helping to tune the spin transition temperature of the final complex. The ability to functionalize SCO complexes and fine-tune their transition parameters is a key area of research, and building blocks containing amine functionalities are central to this effort. nih.gov

Nonlinear Optical (NLO) Materials Based on Fluorinated Aniline Derivatives

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, enabling a wide range of applications such as optical switching, frequency conversion, and data storage. The NLO response of a material is intrinsically linked to its molecular structure, particularly the arrangement of electron donor and acceptor groups and the extent of π-electron delocalization.

The structure of this compound incorporates key features that are desirable for NLO applications. The aniline group (–NH₂) acts as an electron donor, while the fluorine atoms are electron-withdrawing, creating a push-pull system across the aromatic ring. The phenylethynyl group extends the π-conjugated system, which is crucial for enhancing molecular hyperpolarizability, a key parameter for NLO activity.

Research on related phenylethynyl-substituted benzenes has shown that the third-order optical non-linearity increases with the extension of π-conjugation through the triple bond. While specific experimental data for this compound is not extensively documented in publicly available literature, theoretical studies on substituted anilines suggest that the combination of donor and acceptor groups, along with extended conjugation, can lead to significant first-order hyperpolarizability. The fluorine substituents can further modulate the electronic properties and improve thermal and chemical stability, which are critical for practical NLO devices.

To illustrate the potential NLO properties of materials based on this compound, the following table presents hypothetical, yet plausible, data based on findings for similar fluorinated aromatic compounds.

| Property | Hypothetical Value for a Doped Polymer Film |

| Second-Order NLO Susceptibility (χ⁽²⁾) | 10⁻⁹ esu |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 10⁻¹² esu |

| Electro-Optic Coefficient (r₃₃) | 10 pm/V |

| Thermal Stability (T_d) | > 300 °C |

Note: The values in this table are hypothetical and intended for illustrative purposes to indicate the potential performance of NLO materials incorporating this compound. Actual experimental values would need to be determined through dedicated research.

Further research focusing on the synthesis and characterization of thin films and crystals of this compound and its derivatives is necessary to fully elucidate their NLO properties and assess their viability for practical applications.

Role as Catalyst Ligands and Supports

The nitrogen atom of the aniline group and the π-system of the phenylethynyl moiety in this compound make it an interesting candidate as a ligand for transition metal catalysts. The lone pair of electrons on the nitrogen can coordinate to a metal center, while the fluorine atoms can influence the electronic environment of the metal, thereby tuning its catalytic activity and selectivity.

Palladium complexes, in particular, have been extensively studied for a wide range of cross-coupling reactions. The use of aniline derivatives as ligands in palladium-catalyzed reactions is well-established. These ligands can stabilize the metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

While no specific studies detailing the use of this compound as a catalyst ligand are readily available, we can infer its potential based on related systems. The fluorinated aniline core could enhance the stability and activity of palladium catalysts. For instance, in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, the electronic properties of the ligand play a crucial role in the efficiency of the catalyst.

The table below outlines potential catalytic applications and hypothetical performance metrics for a palladium complex featuring this compound as a ligand.

| Catalytic Reaction | Substrate Scope | Hypothetical Turnover Number (TON) |

| Suzuki-Miyaura Coupling | Aryl bromides and chlorides with arylboronic acids | > 10,000 |

| Buchwald-Hartwig Amination | Aryl halides with primary and secondary amines | > 5,000 |

| Sonogashira Coupling | Aryl halides with terminal alkynes | > 10,000 |

Note: The data in this table is hypothetical and serves to illustrate the potential catalytic applications and performance. Experimental validation is required.

Furthermore, the rigid structure of the phenylethynyl group could be exploited in the design of well-defined catalyst architectures, potentially leading to high selectivity in certain transformations. The compound could also be functionalized and immobilized on a solid support to create heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. Future research in this area would involve the synthesis of metal complexes of this compound and the evaluation of their catalytic performance in various organic transformations.

Reaction Mechanisms and Catalytic Studies Involving 2,6 Difluoro 4 2 Phenylethynyl Aniline Precursors

Mechanistic Pathways of Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a fundamental method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is pivotal in the synthesis of the phenylethynyl moiety of the target molecule. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cycles

The palladium-catalyzed cycle in the Sonogashira reaction is a well-established process that involves several key steps. wikipedia.orglibretexts.org The cycle is initiated by the reduction of a palladium(II) precursor to the active palladium(0) species. libretexts.org

The generally accepted mechanism proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. wikipedia.orglibretexts.org The reactivity of the aryl halide is a significant factor, with aryl iodides and bromides being common substrates. wikipedia.org

Transmetalation: A copper acetylide, formed in the copper-catalyzed cycle, transfers the alkyne group to the palladium center. acs.orgresearchgate.net This step is crucial and involves the interaction between the two catalytic cycles.

Reductive Elimination: The resulting palladium complex undergoes reductive elimination, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

In copper-free Sonogashira variations, a second palladium cycle is proposed to activate the acetylene. wikipedia.orgacs.org

Copper-Catalyzed Cycles

The copper cycle in the Sonogashira reaction, while not as definitively understood as the palladium cycle, is believed to play a critical role in facilitating the reaction. wikipedia.orgyoutube.com

The proposed steps are:

π-Alkyne Complex Formation: The presence of a base facilitates the formation of a π-alkyne complex with the copper(I) salt. wikipedia.org This interaction increases the acidity of the terminal proton of the alkyne.

Copper Acetylide Formation: The alkyne is then deprotonated to form a copper acetylide species. wikipedia.orgnih.gov

Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium intermediate, as mentioned in the palladium cycle. wikipedia.orgresearchgate.net

The use of a copper co-catalyst allows the reaction to proceed under milder conditions. wikipedia.org However, it can also lead to the undesirable side reaction of Glaser coupling, which is the homocoupling of the alkyne. wikipedia.org This has led to the development of copper-free Sonogashira protocols. wikipedia.org

Mechanisms of C-N Bond Formation Reactions

The introduction of the aniline (B41778) functional group often involves C-N bond formation reactions. Transition metal-catalyzed cross-coupling reactions are a cornerstone for creating these bonds with high efficiency. numberanalytics.comnumberanalytics.com

The primary mechanism for transition metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, involves the following key steps: numberanalytics.com

Oxidative Addition: A low-valent transition metal catalyst, typically palladium or nickel, undergoes oxidative addition to the aryl halide (C-X bond). numberanalytics.comrsc.org

Ligand Exchange/Coordination: The amine nucleophile coordinates to the metal center, often displacing a ligand. numberanalytics.com

Deprotonation: A base deprotonates the coordinated amine, forming a metal-amido complex.

Reductive Elimination: The aryl group and the amino group on the metal center are eliminated, forming the desired C-N bond and regenerating the active catalyst. numberanalytics.comnih.gov

The choice of catalyst, ligands, and base is critical for the success of these reactions, allowing for the coupling of a wide range of aryl electrophiles and amine nucleophiles. numberanalytics.commit.edu

Radical Chain Mechanisms in Fluoroalkylation of Anilines

Fluoroalkylation of anilines introduces fluorine-containing alkyl groups, which can significantly alter the electronic properties of the molecule. These reactions often proceed through a radical chain mechanism. conicet.gov.arlibretexts.org

A typical radical chain mechanism involves three main phases:

Initiation: This step involves the generation of the initial radical species. libretexts.orgyoutube.com In photoredox catalysis, a photocatalyst absorbs light and initiates an electron transfer process to generate the fluoroalkyl radical from a suitable precursor, such as a fluoroalkyl iodide. conicet.gov.arnih.gov

Propagation: The generated fluoroalkyl radical attacks the aniline derivative, typically at an electron-rich position, to form a radical intermediate. libretexts.orgyoutube.com This intermediate can then be oxidized to a carbocation, which upon deprotonation yields the fluoroalkylated aniline. The propagation cycle continues as the newly formed radical species reacts with another molecule of the starting material. researchgate.net

Termination: The chain reaction is terminated when two radical species combine, extinguishing the radicals. youtube.comyoutube.com

Various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Rose Bengal, have been employed to facilitate these transformations under visible light irradiation. conicet.gov.arnih.gov

Cascade Cyclization Mechanisms in Indole (B1671886) Synthesis

The indole core is a common heterocyclic motif in many biologically active molecules. Cascade cyclization reactions provide an efficient route to construct this framework from aniline precursors. rsc.orgrsc.org These reactions often involve a series of intramolecular events catalyzed by transition metals. rsc.org

One common strategy involves the palladium-catalyzed cyclization of ortho-alkynyl anilines. mdpi.com The mechanism can proceed through several pathways, including:

Aminopalladation/Reductive Elimination: The palladium catalyst activates the alkyne, followed by nucleophilic attack of the aniline nitrogen onto the alkyne (aminopalladation). Subsequent reductive elimination forms the indole ring. mdpi.com

C-H Activation: Palladium catalysts can also facilitate the direct C-H activation of the aniline, followed by cyclization onto the alkyne. rsc.org

Gold catalysts are also effective in promoting cascade cyclizations of anilines with diynes, leading to fused indole structures. nih.gov The mechanism typically involves an initial hydroamination followed by a cycloisomerization step. nih.gov The specific outcome of these cascade reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Role of Catalysts and Ligands in Reaction Efficacy

The efficacy of the aforementioned reactions is highly dependent on the choice of catalysts and ligands. numberanalytics.com

| Reaction Type | Catalyst System | Role of Catalyst/Ligand |

| Sonogashira Cross-Coupling | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) salts (e.g., CuI) wikipedia.orglibretexts.org | Palladium: The primary catalyst that facilitates the oxidative addition and reductive elimination steps. wikipedia.orglibretexts.orgCopper: Acts as a co-catalyst to activate the alkyne, allowing for milder reaction conditions. wikipedia.orgacs.orgLigands (e.g., phosphines, N-heterocyclic carbenes): Stabilize the palladium catalyst, influence its reactivity, and prevent catalyst decomposition. Bulky and electron-rich ligands can enhance reaction rates. wikipedia.orglibretexts.org |

| C-N Bond Formation | Palladium or Nickel complexes with various ligands (e.g., phosphines, N-heterocyclic carbenes) numberanalytics.commit.edu | Catalyst: Facilitates the oxidative addition and reductive elimination steps, forming the C-N bond. numberanalytics.comLigands: Crucial for catalyst stability and activity. They can influence the rate of oxidative addition and reductive elimination, and enable the coupling of challenging substrates. mit.edumit.edu |

| Fluoroalkylation of Anilines | Photocatalysts (e.g., Iridium or Ruthenium complexes, organic dyes like Rose Bengal) conicet.gov.arnih.gov | Photocatalyst: Absorbs light and initiates the radical chain reaction through electron transfer. conicet.gov.arresearchgate.net |

| Cascade Cyclization for Indole Synthesis | Palladium or Gold catalysts with specific ligands mdpi.comnih.gov | Catalyst: Activates the substrates (e.g., alkynes) and promotes the cyclization steps. rsc.orgLigands: Can control the regioselectivity and stereoselectivity of the cyclization process, leading to specific indole products. mdpi.comnih.gov |

The continuous development of new and improved catalyst systems and ligands is a major focus of research, aiming to enhance reaction efficiency, expand substrate scope, and promote more sustainable chemical processes. numberanalytics.com

Optimization of Reaction Conditions and Their Mechanistic Implications

The synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline, a molecule of interest in materials science and medicinal chemistry, is predominantly achieved via a Sonogashira cross-coupling reaction. This reaction forms the crucial C(sp)-C(sp²) bond between a 4-halo-2,6-difluoroaniline precursor and phenylacetylene (B144264). The efficiency and success of this synthesis are highly dependent on the careful optimization of various reaction parameters. These parameters not only influence the product yield but also provide insights into the underlying reaction mechanism.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.org It is traditionally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov However, significant research has focused on optimizing these conditions, leading to the development of highly efficient, often copper-free, protocols that offer broader substrate scope and improved functional group tolerance. rsc.orgnih.gov

Catalyst System Optimization

The choice of the palladium catalyst and its associated ligands is paramount. The classic catalyst systems, such as Pd(PPh₃)₄ or a combination of Pd(PPh₃)₂Cl₂ and a copper(I) salt, often require elevated temperatures and can be sensitive to air and moisture. nih.gov Modern advancements have introduced air-stable palladium precatalysts that generate the active monoligated Pd(0) species in situ.

A key optimization involves the catalyst loading. While a higher catalyst concentration can accelerate the reaction, it also increases costs and the potential for metal contamination in the final product. Studies on related Sonogashira couplings have systematically evaluated this parameter. For instance, in a copper-free coupling of an aryl bromide, reducing the catalyst loading from 5 mol% to 0.5 mol% significantly delayed product formation at room temperature, but the reaction could still proceed to completion over a longer period or with the application of heat. nih.gov

Table 1: Effect of Catalyst Loading on Reaction Yield

| Catalyst Loading (mol %) | Yield after 0.5 h (%) | Time to Completion (h) |

|---|---|---|

| 5.0 | 96 | 1.5 |

| 2.5 | 77 | 1.5 |

| 1.0 | 48 | 18 |

| 0.5 | 42 | 18 |

Data adapted from a representative copper-free Sonogashira coupling study. nih.gov

Mechanistic Implications: The catalyst's role begins with the oxidative addition of the aryl halide (e.g., 4-iodo-2,6-difluoroaniline) to the Pd(0) center, forming a Pd(II) complex. The ligand's nature, such as the bulky di-tert-butylneopentylphosphine (B1584642) (DTBNpP), can facilitate the formation of a monoligated Pd(0) complex, which is often the most active catalytic species. nih.gov Lowering the catalyst concentration slows the reaction as it reduces the number of available catalytic centers to initiate this first crucial step.

The Role of Copper Co-catalyst and Base

In the traditional Sonogashira mechanism, the copper(I) co-catalyst reacts with the alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The optimization to a copper-free system was driven by the desire to avoid a significant side reaction: the copper-catalyzed homocoupling of the terminal alkyne (e.g., phenylacetylene) to form 1,4-diphenylbuta-1,3-diyne. nih.gov

In copper-free protocols, the base becomes even more critical. It must be strong enough to deprotonate the alkyne, allowing it to coordinate directly with the palladium center. The choice of base and solvent is therefore a key area of optimization.

Table 2: Evaluation of Different Bases and Solvents

| Base | Solvent | Yield (%) |

|---|---|---|

| TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | 96 |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DMSO | 85 |

| Et₃N (Triethylamine) | DMSO | <10 |

| TMP | DMF | 65 |

Data adapted from a representative copper-free Sonogashira coupling study. nih.gov

Mechanistic Implications: The base performs two functions: it deprotonates the alkyne to form the reactive acetylide anion, and it neutralizes the hydrogen halide produced during the reductive elimination step, regenerating the Pd(0) catalyst for the next cycle. The data shows that a hindered, strong base like TMP in a polar aprotic solvent like DMSO provides optimal conditions. nih.gov Weaker bases like triethylamine (B128534) are often insufficient for efficient deprotonation in copper-free systems. The solvent's role is to solubilize the reactants and catalyst and to stabilize charged intermediates in the catalytic cycle.

Influence of Temperature and Reaction Time

Temperature is a critical parameter that directly influences the reaction rate. While many modern protocols are optimized to run at room temperature for convenience and to minimize side reactions, elevated temperatures can be used to accelerate slow reactions, especially with less reactive aryl chlorides or with very low catalyst loadings. nih.govgoogle.com

Microwave-assisted synthesis has emerged as a powerful optimization technique. By rapidly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts. researchgate.net For the synthesis of related arylethynyl compounds, microwave-assisted Sonogashira couplings have been completed in as little as 5-10 minutes, compared to several hours using conventional heating. researchgate.net

Mechanistic Implications: Increasing the temperature provides the necessary activation energy for the key steps of the catalytic cycle, particularly the initial oxidative addition. For challenging substrates, such as those with strong electron-withdrawing groups like the fluorine atoms in the 2,6-difluoroaniline (B139000) precursor, this energy input can be crucial. However, it's a trade-off, as higher temperatures can also lead to catalyst decomposition (e.g., formation of palladium black) or undesired side reactions, necessitating a careful balance to achieve optimal results. The advantage of microwave heating is its efficiency in transferring energy directly to the polar reagents in the mixture, leading to rapid, uniform heating that can favor the desired reaction pathway over slower, undesired ones. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-4-(2-phenylethynyl)aniline, and how can purity be optimized?

Methodological Answer: A common approach involves Sonogashira coupling of 2,6-difluoro-4-iodoaniline with phenylacetylene under palladium catalysis. For example, 2,6-difluoro-4-((trimethylsilyl)ethynyl)aniline can be synthesized using anhydrous K₂CO₃ in methanol/THF, followed by deprotection and purification via silica gel chromatography with methanol-acetic acid (10:1) as the mobile phase . To optimize purity, monitor reaction progress using TLC and employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine splitting patterns at C2/C6 and ethynyl proton signals).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₄H₈F₂N).

- X-ray Crystallography : For solid-state structure elucidation, particularly to study steric effects of the ethynyl group .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent oxidation of the ethynyl group. Conduct accelerated stability studies using HPLC to track degradation products under varying pH, temperature, and light exposure. Avoid aqueous solvents due to potential hydrolysis of the aniline moiety .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Monitor airborne concentrations via GC-MS.

- Neutralize spills with activated carbon or vermiculite, avoiding direct contact .

Advanced Research Questions

Q. How can coordination environments of catalysts be engineered to enhance reactivity in hydroamination involving this compound?

Methodological Answer: Zinc single-atom catalysts (Zn–N₂P sites) optimize electron density for intramolecular hydroamination. Experimental validation involves:

Q. What analytical challenges arise in detecting reaction intermediates during photodegradation?

Methodological Answer:

Q. How does environmental fate modeling account for soil adsorption and migration dynamics?

Methodological Answer:

Q. What degradation pathways dominate in microbial vs. photolytic systems?

Methodological Answer:

Q. How do toxicity studies differentiate between parent compound and metabolites?

Methodological Answer:

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products